molecular formula C16H17N3O B1395057 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide CAS No. 1021235-56-2

2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide

Cat. No. B1395057
CAS RN: 1021235-56-2
M. Wt: 267.33 g/mol
InChI Key: UVOPATPMNCDTSM-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide is a versatile and important molecule that has a wide range of applications in scientific research. It is a valuable tool for studying biochemical and physiological processes, and it can be used to synthesize many other molecules.

Scientific Research Applications

Heterocyclic Compound Synthesis and Properties

A heterocyclic compound, closely related to 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide, demonstrated good photoluminescent properties and could detect trace amounts of nitrobenzene, 2-nitrotoluene, and 3-nitrotoluene, suggesting its potential application in sensing and detection technologies (Fu et al., 2018).

Catalytic Hydrogenation Studies

Studies involving the catalytic hydrogenation of similar quinolinyl derivatives have been conducted to create new and unusual oxoisoaporphine and quinoline derivatives, indicating the potential of these compounds in generating novel chemical entities with possible applications in various scientific fields, such as material science or drug discovery (Sobarzo-Sánchez et al., 2003).

Antimicrobial and Antioxidant Applications

Derivatives of quinolinyl compounds have demonstrated significant antimicrobial activity, suggesting potential use in the development of new antimicrobial agents. Additionally, some quinolinyl derivatives have shown promising results as antioxidants in lubricating greases, indicating their possible application in industrial settings to enhance the longevity and performance of mechanical systems https://consensus.app/papers/synthesis-evaluation-4hydroxy-quinolinone-derivatives-hussein/658ac674dd47524ab5140da00137d52f/?utm_source=chatgpt" target="_blank">(Rajanarendar et al., 2012; Hussein et al., 2016)

Molecular Structure and Synthesis

The synthesis and structural aspects of similar quinoline-based amides have been explored, contributing to the understanding of their molecular properties and potential applications in fields such as material science and pharmaceuticals. These studies provide a foundation for the development of novel compounds with tailored properties for specific applications (Karmakar et al., 2007).

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOPATPMNCDTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
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2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide

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